

Lankacyclinone C: A Potent Microtubule Stabilizer for Next-Generation Cancer Therapeutics

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Compound of Interest		
Compound Name:	Lankacyclinone C	
Cat. No.:	B12402743	Get Quote

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A comprehensive analysis of **Lankacyclinone C** reveals its potent activity as a microtubule-stabilizing agent, positioning it as a promising candidate for cancer therapy. This guide provides a detailed comparison of **Lankacyclinone C** with established tubulin-targeting agents, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals. Contrary to initial hypotheses of tubulin polymerization inhibition, evidence confirms that **Lankacyclinone C** functions as a microtubule stabilizer, binding to the paclitaxel site on β-tubulin.

Comparative Analysis of Tubulin-Targeting Agents

Lankacyclinone C's efficacy is best understood in the context of other agents that modulate microtubule dynamics. Microtubule-targeting agents are broadly classified as either stabilizers or destabilizers (inhibitors of polymerization). This guide compares **Lankacyclinone C** with the well-established stabilizer, Paclitaxel, and contrasts its mechanism with the polymerization inhibitors, Colchicine and Vincristine.



Compound	Mechanism of Action	Binding Site on Tubulin	In Vitro Tubulin Polymerization Assay	Cell-Based Assay (Cytotoxicity IC50)
Lankacyclinone C	Microtubule Stabilizer	Paclitaxel site	Enhances polymerization (Effective at 10 μΜ)[1][2]; Dissociation constant (Ki) = 50 ±13 μΜ[3]	Varies by cell line (e.g., HeLa, T47D)[3]
Paclitaxel	Microtubule Stabilizer	Paclitaxel site	EC50 \approx 0.5 - 10 μ M (concentration for 50% maximal effect)[4]	Varies by cell line (nM to μM range)
Colchicine	Tubulin Polymerization Inhibitor	Colchicine site	IC50 ≈ 1 - 10.6 µM (concentration for 50% inhibition)	Varies by cell line (nM to μM range)
Vincristine	Tubulin Polymerization Inhibitor	Vinca alkaloid site	IC50 ≈ 0.43 µM (concentration for 50% inhibition)	Varies by cell line (nM to μM range)

Note: IC50 and EC50 values can vary significantly based on experimental conditions, including tubulin concentration, buffer composition, temperature, and the specific cell lines used. The data presented provides a comparative overview based on available literature.

Mechanism of Action: Lankacyclinone C as a Microtubule Stabilizer

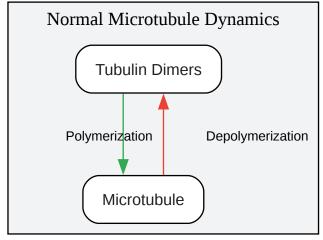


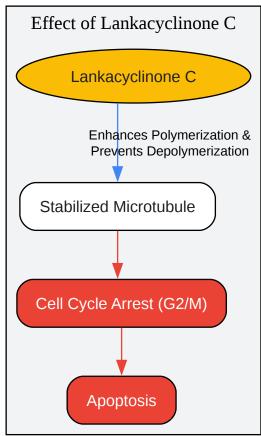




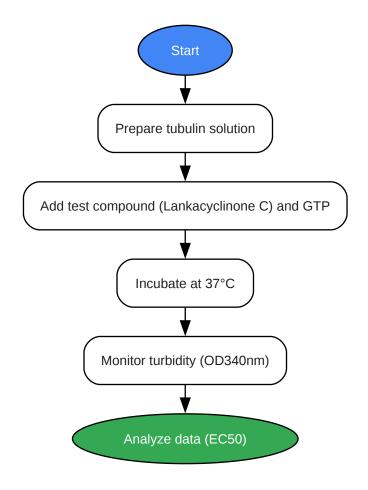
Lankacyclinone C exerts its anticancer effects by binding to the paclitaxel-binding pocket on β-tubulin. This binding event enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death) in cancer cells.











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